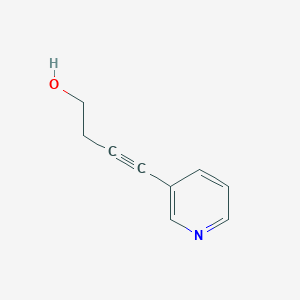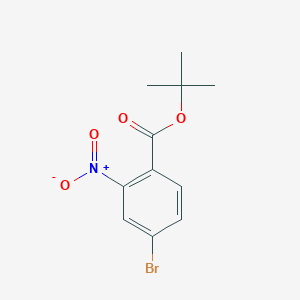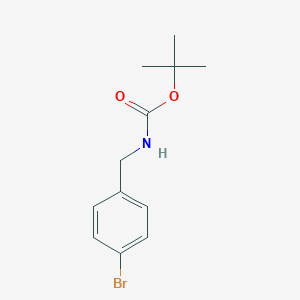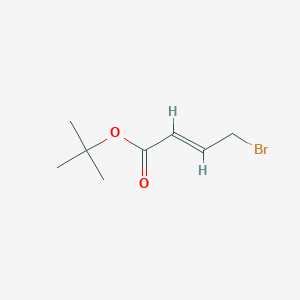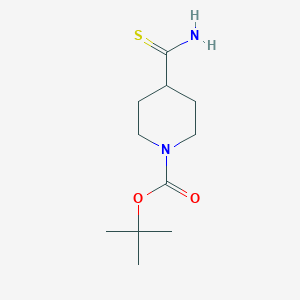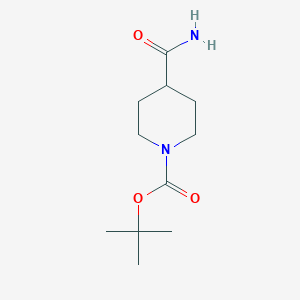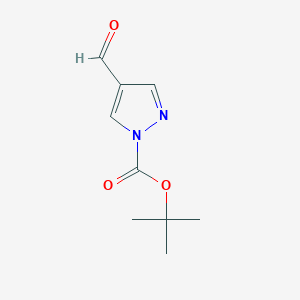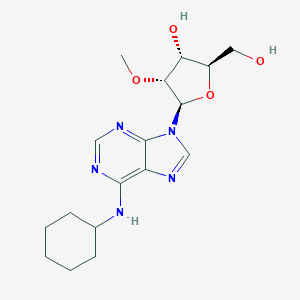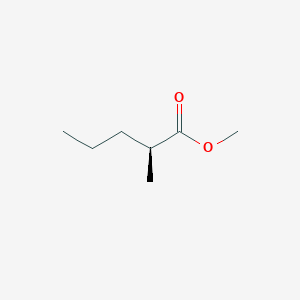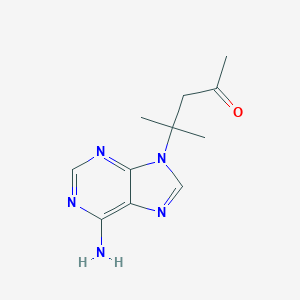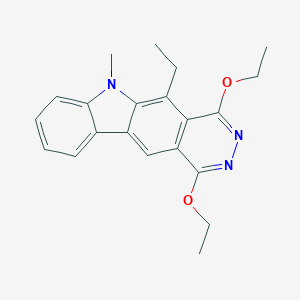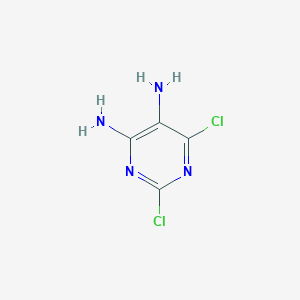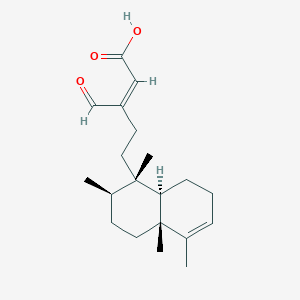
Polyalthialdoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Polyalthialdoic acid, also known as 16,13(14)Z-dien-15-oic acid, is a compound identified in the stem bark of Polyalthia longifolia Thw (Annonaceae) . Polyalthia species, including Polyalthia longifolia, belong to the Annonaceae family and are a type of evergreen tree distributed across many tropical and subtropical regions . They have been used long term as indigenous medicine to treat certain diseases, including fever, diabetes, infection, digestive disease, etc .
properties
CAS RN |
137109-33-2 |
|---|---|
Product Name |
Polyalthialdoic acid |
Molecular Formula |
C20H30O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(Z)-5-[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-formylpent-2-enoic acid |
InChI |
InChI=1S/C20H30O3/c1-14-6-5-7-17-19(14,3)10-8-15(2)20(17,4)11-9-16(13-21)12-18(22)23/h6,12-13,15,17H,5,7-11H2,1-4H3,(H,22,23)/b16-12-/t15-,17+,19+,20+/m1/s1 |
InChI Key |
LUZARHTWSOXFLP-DQLOYZPXSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C/C(=O)O)/C=O)CCC=C2C)C |
SMILES |
CC1CCC2(C(C1(C)CCC(=CC(=O)O)C=O)CCC=C2C)C |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC(=CC(=O)O)C=O)CCC=C2C)C |
synonyms |
16-oxocleroda-3,13(14)-dien-15-oic acid polyalthialdoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



